2-Pyridinepentanoic acid
Description
2-Pyridinepentanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Properties
CAS No. |
91843-29-7 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-pyridin-2-ylpentanoic acid |
InChI |
InChI=1S/C10H13NO2/c12-10(13)7-2-1-5-9-6-3-4-8-11-9/h3-4,6,8H,1-2,5,7H2,(H,12,13) |
InChI Key |
BKLCIXFZKRHNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepentanoic acid typically involves the reaction of pyridine derivatives with pentanoic acid or its derivatives. One common method is the Grignard reaction, where a pyridine derivative reacts with a Grignard reagent, followed by acid hydrolysis to yield the desired product . Another approach involves the use of Suzuki-Miyaura coupling, where a pyridine boronic acid derivative is coupled with a pentanoic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Acid-Base Reactivity and Salt Formation
The carboxylic acid group (pKa ~4.8–5.0) undergoes typical acid-base reactions:
-
Neutralization : Reacts with bases (e.g., NaOH, KOH) to form water-soluble salts (e.g., sodium 2-pyridinepentanoate).
-
Buffer Capacity : Acts as a weak acid in physiological pH ranges, relevant to its potential biological applications .
Table 1: Salt Formation with Common Bases
| Base | Product | Solubility (H₂O) | Conditions |
|---|---|---|---|
| NaOH | Sodium 2-pyridinepentanoate | High | RT, aqueous |
| NH₄OH | Ammonium 2-pyridinepentanoate | Moderate | 0–5°C, ethanol |
Esterification and Amide Formation
The carboxylic acid participates in nucleophilic acyl substitution:
-
Amide Synthesis : Requires activation via SOCl₂ or DCC to form reactive intermediates (e.g., acyl chlorides), which then react with amines .
Table 2: Representative Esterification Reactions
| Alcohol | Catalyst | Yield (%) | Reference Conditions |
|---|---|---|---|
| Methanol | H₂SO₄ | 85 | Reflux, 6 hr |
| Benzyl | DCC | 78 | RT, 12 hr, CH₂Cl₂ |
Pyridine Ring Reactivity
The electron-deficient pyridine ring undergoes selective substitutions influenced by the carboxylic acid’s electron-withdrawing effect:
-
N-Oxidation : Forms 2-pyridinepentanoic acid N-oxide with mCPBA or H₂O₂/AcOH, activating the ring for electrophilic substitution at C4 .
-
Electrophilic Substitution : Limited due to ring deactivation; occurs under harsh conditions (e.g., nitration at C4 with HNO₃/H₂SO₄) .
Table 3: Substitution Reactions on the Pyridine Ring
| Reaction Type | Reagents/Conditions | Position | Product Example | Yield (%) |
|---|---|---|---|---|
| N-Oxidation | H₂O₂, AcOH, 80°C, 4 hr | N-oxide | This compound N-oxide | 92 |
| Nitration | HNO₃/H₂SO₄, 100°C, 8 hr | C4 | 4-Nitro-2-pyridinepentanoic acid | 45 |
Coordination Chemistry
The pyridine nitrogen and carboxylate oxygen can chelate metal ions:
-
Monodentate/Bidentate Binding : Forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺) depending on pH and stoichiometry .
-
Biological Relevance : Potential antioxidant or enzymatic cofactor roles via metal chelation .
Table 4: Metal Complexation Studies
| Metal Ion | Ligand Mode | Stability Constant (log K) | Application Context |
|---|---|---|---|
| Cu²⁺ | N,O-bidentate | 8.2 ± 0.3 | Catalytic oxidation |
| Fe³⁺ | O-monodentate | 5.7 ± 0.2 | pH-dependent solubility |
Cyclization and Heteroannulation
The aliphatic chain can participate in cyclization under specific conditions:
-
Lactam Formation : Intramolecular amidation with NH₂ groups (requires chain modification) .
-
Heteroannulation : With alkynones or enaminones under catalytic conditions to form fused pyridine systems .
Key Mechanistic Insights
-
Kinetic Control : Reactions at the pyridine ring (e.g., SₙAr) often follow second-order kinetics, requiring precise stoichiometry .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates on the N-oxide .
This synthesis of reactivity profiles demonstrates this compound’s versatility in organic synthesis and coordination chemistry. Further studies should explore its catalytic and biomedical applications.
Scientific Research Applications
2-Pyridinepentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridinepentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Pyridine derivatives: Commonly used in drug discovery for their therapeutic properties.
Uniqueness
2-Pyridinepentanoic acid stands out due to its unique structure, which combines the properties of both pyridine and pentanoic acid. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
